molecular formula C25H53ClN2 B3278262 2,3-Diundecylimidazolidin-1-ium chloride CAS No. 674798-03-9

2,3-Diundecylimidazolidin-1-ium chloride

Cat. No. B3278262
CAS RN: 674798-03-9
M. Wt: 417.2 g/mol
InChI Key: IRLDWQGJYBUKLZ-UHFFFAOYSA-N
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Description

Imidazolium salts, which “2,3-Diundecylimidazolidin-1-ium chloride” is a type of, are a class of organic compounds that are often used in the synthesis of ionic liquids . They are characterized by an imidazolium cation, which consists of a five-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

Imidazolium salts generally have a positively charged imidazolium ring, which is balanced by a negatively charged anion . The exact molecular structure of “2,3-Diundecylimidazolidin-1-ium chloride” would depend on the specific arrangement of atoms, which is not provided in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Diundecylimidazolidin-1-ium chloride” are not available, imidazolium salts are known to participate in a variety of reactions. For example, they can act as catalysts in the cycloaddition reaction of glycidol with CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Diundecylimidazolidin-1-ium chloride” would depend on its specific molecular structure. Imidazolium salts, in general, are known for their unique properties such as low melting points, high thermal stability, and good solubility in both organic and inorganic solvents .

Mechanism of Action

The mechanism of action of imidazolium salts can vary depending on their structure and the specific reaction they are involved in. For example, some imidazolium salts can act as Lewis bases, donating electron pairs to other compounds .

properties

IUPAC Name

1,2-di(undecyl)imidazolidin-3-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2.ClH/c1-3-5-7-9-11-13-15-17-19-21-25-26-22-24-27(25)23-20-18-16-14-12-10-8-6-4-2;/h25-26H,3-24H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDWQGJYBUKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1[NH2+]CCN1CCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30791277
Record name 2,3-Diundecylimidazolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30791277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diundecylimidazolidin-1-ium chloride

CAS RN

674798-03-9
Record name 2,3-Diundecylimidazolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30791277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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